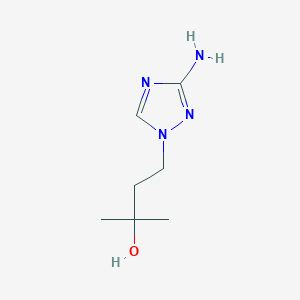

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol

Description

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group and a methylbutanol side chain

Properties

Molecular Formula |

C7H14N4O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-(3-amino-1,2,4-triazol-1-yl)-2-methylbutan-2-ol |

InChI |

InChI=1S/C7H14N4O/c1-7(2,12)3-4-11-5-9-6(8)10-11/h5,12H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

BJFUMCVLXJEFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN1C=NC(=N1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Specifically, derivatives of 3-amino-1H-1,2,4-triazole have been synthesized and tested for their efficacy against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cancer Treatment

Triazole derivatives are also being explored for their anticancer properties. The ability of these compounds to interfere with cellular processes involved in cancer progression has been documented. For example, certain triazole-based compounds have demonstrated the capacity to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The inhibition of specific enzymes by triazole derivatives is another area of research. These compounds can act as effective inhibitors of enzymes such as carbonic anhydrase and urease, which are implicated in various diseases. This property may lead to the development of novel drugs targeting these enzymes .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. They help control fungal diseases in crops, thereby improving yield and quality. The effectiveness of these compounds against plant pathogens has been documented in multiple studies, highlighting their importance in modern agriculture .

Plant Growth Regulators

Some triazole compounds have been identified as plant growth regulators. They can influence plant growth processes such as germination and flowering. This application is particularly beneficial in enhancing crop productivity and resilience against environmental stressors .

Material Science Applications

Polymer Chemistry

In material science, 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol has been utilized in the synthesis of various polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials. Research indicates that incorporating triazole groups into polymer matrices can improve thermal stability and resistance to degradation .

Nanomaterials

The use of triazole derivatives in the synthesis of nanomaterials is an emerging field. These compounds can serve as stabilizing agents or ligands in the formation of nanoparticles, which have applications in catalysis, drug delivery, and sensing technologies .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

3-amino-1,2,4-triazole: A related compound with similar structural features but different side chains.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with distinct biological activities.

Uniqueness

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is unique due to its specific combination of the triazole ring and the methylbutanol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N4O, with a molecular weight of 170.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H14N4O |

| Molecular Weight | 170.21 g/mol |

| Structure | Chemical Structure |

Research indicates that this compound may function as an enzyme inhibitor , particularly affecting pathways relevant to cancer and microbial infections. The compound's mechanism typically involves binding to active sites on enzymes, inhibiting their activity and altering biochemical pathways . This binding can lead to significant changes in enzyme kinetics or receptor activation states.

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of 3-amino-1,2,4-triazole have shown promising anticancer activity against various cancer cell lines . The antiangiogenic activity of these compounds is particularly noteworthy; they inhibit the formation of new blood vessels that tumors require for growth and metastasis.

Case Study:

In a study assessing the anticancer efficacy of triazole derivatives, compounds were tested against a panel of cancer cell lines using the XTT assay. Results indicated that modifications in the triazole structure could enhance anticancer activity significantly .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its ability to inhibit microbial growth has been linked to its interactions with essential microbial enzymes .

Summary of Key Studies

A selection of studies highlights the biological activities associated with this compound and related compounds:

Q & A

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.